molecular formula C8H8BrFN2O B3230732 5-Bromo-2-fluoro-N,N-dimethylnicotinamide CAS No. 1310416-60-4

5-Bromo-2-fluoro-N,N-dimethylnicotinamide

Cat. No. B3230732
CAS RN: 1310416-60-4
M. Wt: 247.06 g/mol
InChI Key: GVCREZJBWVGSHY-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N,N-dimethylnicotinamide is a chemical compound with the CAS Number: 1310416-60-4 . It has a molecular weight of 247.07 and its IUPAC name is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrFN2O/c1-12(2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Halogen-Substituted Compound Synthesis

Research on compounds similar to "5-Bromo-2-fluoro-N,N-dimethylnicotinamide" typically involves the exploration of synthetic pathways for halogen-substituted molecules. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been described, showcasing the versatility of halogen-substituted pyridines in organic synthesis (Stroup et al., 2007). Such methodologies could be applicable to the synthesis and functionalization of "this compound" for creating novel organic compounds.

Material Science and Fluorescence Applications

Compounds with specific halogen substitutions are utilized in material science for their unique electronic and optical properties. For example, enhanced brightness emission-tuned nanoparticles have been developed using heterodifunctional polyfluorene building blocks, which include bromo and fluoro groups (Fischer et al., 2013). Such research indicates the potential of "this compound" in the development of advanced materials and fluorescence-based applications.

Antimicrobial Activity

The synthesis and characterization of novel compounds featuring bromo, fluoro, and other substituents have been explored for their antimicrobial activities. For example, new N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and showed potential antimicrobial activity (Babu et al., 2015). This suggests that "this compound" could also be a candidate for developing new antimicrobial agents.

Safety and Hazards

The safety information for 5-Bromo-2-fluoro-N,N-dimethylnicotinamide includes several hazard statements: H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . The signal word is “Warning” and it is classified under the GHS07 pictogram .

properties

IUPAC Name

5-bromo-2-fluoro-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O/c1-12(2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCREZJBWVGSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215634
Record name 3-Pyridinecarboxamide, 5-bromo-2-fluoro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310416-60-4
Record name 3-Pyridinecarboxamide, 5-bromo-2-fluoro-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310416-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, 5-bromo-2-fluoro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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